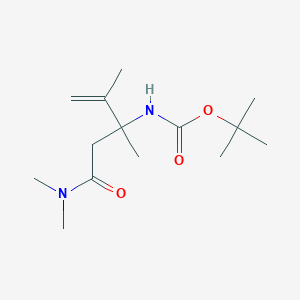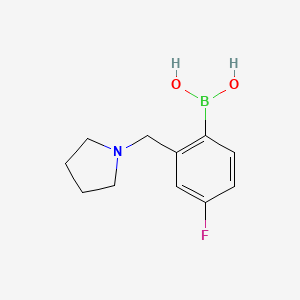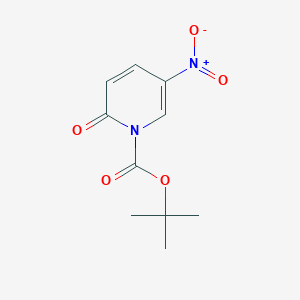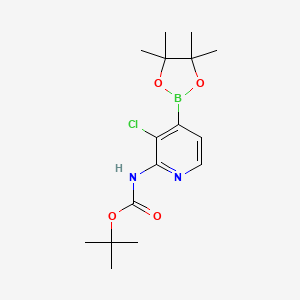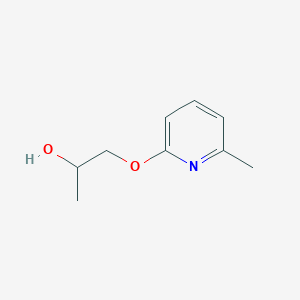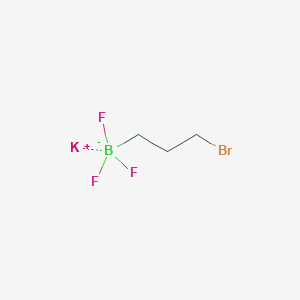
Potassium (3-bromopropyl)trifluoroborate
Descripción general
Descripción
Potassium (3-bromopropyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . A simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .Molecular Structure Analysis
The molecular weight of Potassium (3-bromopropyl)trifluoroborate is 228.89 g/mol and the molecular formula is C3H6BBrF3K .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Aplicaciones Científicas De Investigación
1. Selective Hydrogenation and Synthesis of Alkenes
Potassium (3-bromopropyl)trifluoroborate has been explored in the selective hydrogenation of alkynes to alkenes. Ramachandran and Mitsuhashi (2015) demonstrated a palladium-catalyzed hydrogenation process that yields either the (Z)- or (E)-isomer of vinylborate with high purity. This process is significant in organic synthesis, providing a route to various β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
2. Metalation and Electrophilic Reactions
Molander and Ellis (2006) explored the metalation of aryl bromides containing a potassium trifluoroborate moiety. Their study showed that these compounds, under low temperatures and using alkyllithium reagents, could effectively react with various electrophiles. This method particularly enabled the successful production of alcohols from aldehydes or ketones (Molander & Ellis, 2006).
3. Suzuki Cross-Coupling Reactions
The utility of potassium alkenyltrifluoroborates in Suzuki cross-coupling reactions has been well-documented. Molander and Rivero (2002) reported that these compounds could readily couple with aryl or alkenyl halides or triflates, yielding good yields. The stability of trifluoroborates under air and moisture conditions makes them valuable in organic synthesis (Molander & Rivero, 2002).
4. Improved Synthesis Techniques
Molander and Hoag (2003) developed an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, which is closely related to potassium (3-bromopropyl)trifluoroborate. Their method provided a safe, scalable, and efficient procedure, crucial for the production of this reagent in research and industrial applications (Molander & Hoag, 2003).
5. Continuous Flow Photoredox Coupling
DeLano et al. (2016) presented a method for coupling aryl bromides with potassium alkyl trifluoroborates using nickel/photoredox dual catalysis in continuous flow. This technique significantly reduced reaction times and expanded the substrate scope, demonstrating the versatility of potassium trifluoroborates in modern synthetic methodologies (DeLano et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Recent advances have focused on the utility of alkyltrifluoroborates in appending alkyl groups selectively and conveniently onto appropriate molecular substructures .
Propiedades
IUPAC Name |
potassium;3-bromopropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSVNRYSLBYDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCBr)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-bromopropyl)trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



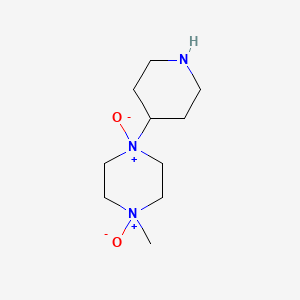
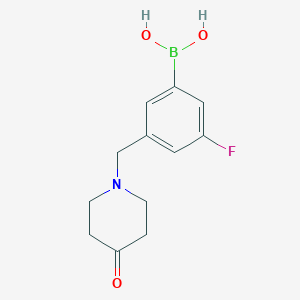
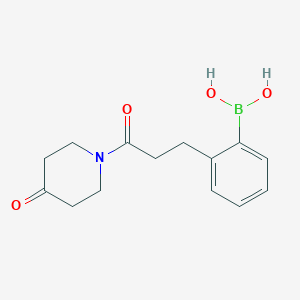

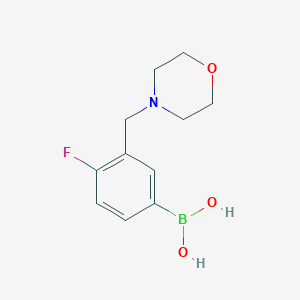

![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
